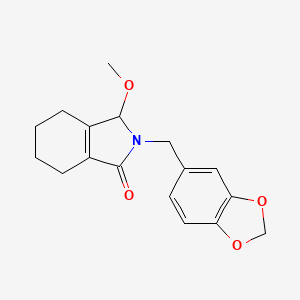
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a complex organic compound featuring a benzodioxole moiety fused with a hexahydroisoindolone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Alkylation: The benzodioxole is then alkylated with a suitable halide to introduce the benzodioxol-5-ylmethyl group.
Cyclization: The alkylated product undergoes cyclization with a suitable amine and a methoxy group is introduced through methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the isoindolone ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include benzodioxole carboxylic acids.
Reduction: Products may include hexahydroisoindol-1-ol derivatives.
Substitution: Products may include halogenated or nitrated benzodioxole derivatives.
科学的研究の応用
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
作用機序
The exact mechanism of action of 2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptor activity to reduce inflammation.
類似化合物との比較
Similar Compounds
1,3-benzodioxole derivatives: These compounds share the benzodioxole moiety and may have similar biological activities.
Hexahydroisoindolone derivatives: These compounds share the hexahydroisoindolone structure and may have similar chemical reactivity.
Uniqueness
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is unique due to the combination of the benzodioxole and hexahydroisoindolone moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
This compound’s unique structure allows it to participate in a variety of chemical reactions and potentially interact with multiple biological targets, making it a valuable subject of study in various fields of research.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-3-methoxy-4,5,6,7-tetrahydro-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-17-13-5-3-2-4-12(13)16(19)18(17)9-11-6-7-14-15(8-11)22-10-21-14/h6-8,17H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOSXAXOBCGTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(CCCC2)C(=O)N1CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














